2,3-dimethyl-5-morpholino-7-nitro-4(3H)-quinazolinone
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Overview
Description
2,3-dimethyl-5-morpholino-7-nitro-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-5-morpholino-7-nitro-4(3H)-quinazolinone typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group to the quinazolinone core.
Morpholine Substitution: Substitution of a hydrogen atom with a morpholino group.
Methylation: Introduction of methyl groups at the 2 and 3 positions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its biological activity.
Reduction: Reduction of the nitro group to an amine could be a significant transformation.
Substitution: The morpholino group could be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Substitution Reagents: Various nucleophiles depending on the desired substitution.
Major Products
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Amino derivatives from the reduction of the nitro group.
Substitution Products: Compounds with different substituents replacing the morpholino group.
Scientific Research Applications
2,3-dimethyl-5-morpholino-7-nitro-4(3H)-quinazolinone may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,3-dimethyl-5-morpholino-7-nitro-4(3H)-quinazolinone would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The nitro group could play a role in redox reactions, while the morpholino group might influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2,3-dimethyl-4(3H)-quinazolinone: Lacks the nitro and morpholino groups.
5-morpholino-7-nitro-4(3H)-quinazolinone: Lacks the methyl groups.
2,3-dimethyl-7-nitro-4(3H)-quinazolinone: Lacks the morpholino group.
Uniqueness
2,3-dimethyl-5-morpholino-7-nitro-4(3H)-quinazolinone is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
2,3-dimethyl-5-morpholin-4-yl-7-nitroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-9-15-11-7-10(18(20)21)8-12(13(11)14(19)16(9)2)17-3-5-22-6-4-17/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSMAIIOBMAJKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CC(=C2)[N+](=O)[O-])N3CCOCC3)C(=O)N1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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